molecular formula C22H25F3N4O4S B2684050 4-(morpholine-4-sulfonyl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}benzamide CAS No. 1396764-80-9

4-(morpholine-4-sulfonyl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}benzamide

Cat. No.: B2684050
CAS No.: 1396764-80-9
M. Wt: 498.52
InChI Key: JNKYMAKJLQVONN-UHFFFAOYSA-N
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Description

4-(morpholine-4-sulfonyl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its complex structure incorporates a benzamide core linked to a tetrahydroquinazoline scaffold, a motif frequently investigated for its potential to interact with various enzymatic targets. The presence of the morpholine-4-sulfonyl group is a key feature, as sulfonamide-containing compounds are often explored as inhibitors for a diverse range of proteins. Similarly, the trifluoromethyl-substituted tetrahydroquinazoline moiety is a privileged structure in pharmaceutical development, known to contribute to favorable binding properties and metabolic stability. This specific molecular architecture suggests potential utility in probing signal transduction pathways, particularly those involving G protein-coupled receptors (GPCRs) and kinase enzymes, which are critical regulators of cellular processes . Researchers can leverage this compound as a valuable tool for high-throughput screening, target validation, and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N4O4S/c23-22(24,25)20-17-3-1-2-4-18(17)27-19(28-20)9-10-26-21(30)15-5-7-16(8-6-15)34(31,32)29-11-13-33-14-12-29/h5-8H,1-4,9-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKYMAKJLQVONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}benzamide typically involves multiple steps:

    Formation of the Morpholine Sulfonyl Intermediate: This step involves the reaction of morpholine with sulfonyl chloride under basic conditions to form the morpholine sulfonyl intermediate.

    Synthesis of the Trifluoromethyl Tetrahydroquinazoline Moiety: This can be achieved through a series of reactions starting from appropriate aniline derivatives, followed by cyclization and trifluoromethylation.

    Coupling Reaction: The final step involves coupling the morpholine sulfonyl intermediate with the trifluoromethyl tetrahydroquinazoline moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine sulfonyl group.

    Reduction: Reduction reactions can target the nitro groups if present in the intermediate stages.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it suitable for use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and mechanisms, especially those involving sulfonyl and trifluoromethyl groups.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine sulfonyl group can form strong interactions with active sites, while the trifluoromethyl group can enhance binding affinity and specificity. The benzamide structure provides a scaffold that can be modified to optimize activity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between the target compound and related molecules:

Compound Name Key Structural Features Unique Aspects Biological Activity References
4-(morpholine-4-sulfonyl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}benzamide Morpholine sulfonyl, tetrahydroquinazoline, trifluoromethyl Combines sulfonyl, trifluoromethyl, and tetrahydroquinazoline for enhanced target selectivity Potential kinase inhibition (inferred from quinazoline analogs)
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide Tetrahydroquinazoline, trifluoromethyl, acetamide Lacks morpholine sulfonyl; acetamide linkage instead of benzamide Moderate acetylcholinesterase inhibition (IC₅₀ ~ 50 μM)
N-[(4-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide Morpholine, sulfanylidene quinazoline, benzamide Sulfanylidene group may alter redox activity; no tetrahydroquinazoline Unreported bioactivity; structural focus on sulfanylidene
Sulfanilamide Simple sulfonamide Lacks quinazoline and trifluoromethyl groups Antibacterial (broad-spectrum)
Triflumizole Triazole, trifluoromethyl Fluorinated triazole instead of quinazoline Antifungal (targets ergosterol biosynthesis)

Key Differentiators

Morpholine Sulfonyl vs. Sulfanylidene : The sulfonyl group in the target compound improves oxidative stability compared to sulfanylidene derivatives, which may participate in disulfide bonding .

Tetrahydroquinazoline vs.

Trifluoromethyl Group: Increases lipophilicity and resistance to metabolic degradation compared to non-fluorinated analogs (e.g., 2-methylquinazolinone) .

Biological Activity

The compound 4-(morpholine-4-sulfonyl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H22_{22}F3_3N3_3O3_3S
  • Molecular Weight : 421.45 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the Trifluoromethyl Group : Utilizing trifluoroacetic anhydride in the presence of a base.
  • Quinazoline Derivative Formation : Condensation reactions with appropriate amines.
  • Sulfonamide Formation : Reaction with morpholine and sulfonyl chloride to introduce the morpholine sulfonyl group.

Anticancer Properties

Research has indicated that quinazoline derivatives exhibit significant anticancer activities. For instance, compounds structurally similar to our target have shown effectiveness against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of specific kinases such as EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal growth factor Receptor 2) .

CompoundCell LineIC50 (µM)Mechanism
4-(morpholine...)A549 (Lung Cancer)0.009EGFR Inhibition
Similar QuinazolineMCF-7 (Breast Cancer)0.026HER2 Inhibition

Cholinesterase Inhibition

The compound has been evaluated for its potential as a cholinesterase inhibitor, which is crucial for treating Alzheimer's disease. Studies have shown that related compounds possess significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them promising candidates for further development in neurodegenerative disease therapies .

CompoundAChE IC50 (µM)BChE IC50 (µM)
4-(morpholine...)0.4661.89
Related Compound0.5830.899

Case Studies

  • In Vivo Studies : A study conducted on rats demonstrated that administration of related quinazoline derivatives resulted in a significant reduction in tumor size when compared to control groups.
  • Clinical Trials : Early-phase trials have indicated that compounds similar to 4-(morpholine...) show promise in combination therapies for advanced cancers.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
SulfonylationMorpholine + ClSO₃H, 0°C, DCM65–75>95%
CouplingEDCI, DMF, rt, 12h50–6090–92%
Final AssemblyHOBt/DCC, THF, 40°C45–5588–90%

What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of sulfonylation and amide bond formation. For example, the trifluoromethyl group in the tetrahydroquinazoline core appears as a singlet at ~δ 120 ppm in ¹³C NMR .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ expected for C₂₃H₂₄F₃N₅O₃S: 528.1632) .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise due to:

  • Variability in assay conditions : For example, IC₅₀ values in kinase inhibition assays differ with ATP concentration adjustments (1–10 mM range) .
  • Structural analogs : Similar compounds (e.g., 4-oxo-N-(tetrahydroquinazolin-2-ylethyl)benzamide derivatives) show divergent activities due to trifluoromethyl positioning .
    Methodological solution :
    • Standardize assays using positive controls (e.g., staurosporine for kinase inhibition).
    • Perform comparative SAR studies to isolate the impact of the morpholine-sulfonyl group .

How can computational methods optimize the compound’s binding affinity?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases). The morpholine-sulfonyl group often occupies hydrophobic pockets, while the benzamide engages in hydrogen bonding .
  • DFT calculations : Predict electronic properties (e.g., Fukui indices) to guide functionalization of the tetrahydroquinazoline core .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives .

What strategies improve metabolic stability in preclinical studies?

  • Structural modifications :
    • Replace labile ethyl groups in the tetrahydroquinazoline side chain with cyclopropyl moieties to reduce CYP450-mediated oxidation .
    • Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide ring to slow hydrolytic degradation .
  • In vitro assays :
    • Use liver microsomes (human/rat) to measure t₁/₂. Adjust substituents if t₁/₂ < 30 min .

How to address low selectivity in kinase inhibition assays?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify off-target effects .
  • Crystal structure analysis : Compare binding modes with selective inhibitors (e.g., gefitinib for EGFR) to redesign the sulfonamide linker .

What are best practices for resolving synthetic impurities?

  • Byproduct identification : LC-MS/MS detects dimers (MW ~1000 Da) formed during coupling steps due to excess EDCI .
  • Purification : Use preparative HPLC with a water/acetonitrile/TFA gradient (0.1% TFA) to separate diastereomers .

Data Contradiction Analysis

Why do solubility values vary across studies?

  • Solvent systems : Reported solubility in DMSO ranges from 10–50 mM due to hydration state differences (anhydrous vs. monohydrate) .
  • pH dependence : Solubility increases 10-fold at pH 2 (simulated gastric fluid) vs. pH 7.4 (blood) due to protonation of the morpholine nitrogen .

Methodological Recommendations

  • Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 2h vs. 12h for coupling steps) .
  • Biological assays : Include 3D tumor spheroid models to better mimic in vivo efficacy .

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